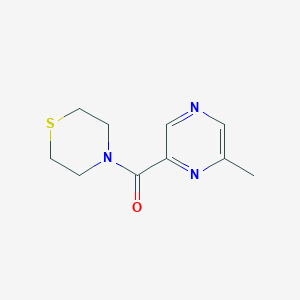

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine

Description

Properties

IUPAC Name |

(6-methylpyrazin-2-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-8-6-11-7-9(12-8)10(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDQKFGJCRUGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrazine-2-carbonyl)thiomorpholine typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with thiomorpholine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrazine moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyrazine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrazine-2-carbonyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazine moiety can engage in π-π interactions with aromatic residues, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Structural and Functional Analogues

Morpholine Analogues

- Example: 4-(4-Nitrophenyl)morpholine vs. 4-(4-Nitrophenyl)thiomorpholine Structural Differences: Replacing sulfur in thiomorpholine with oxygen in morpholine reduces lipophilicity (clogP: morpholine ≈ 0.5 vs. thiomorpholine ≈ 1.2) . Crystal Packing: Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro groups, whereas morpholine analogues adopt planar stacking due to weaker intermolecular interactions .

Piperazine and Piperidine Derivatives

- Example : N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine vs. Thiomorpholine-pyrimidine hybrids

- Synthetic Flexibility : Piperazine derivatives are often synthesized via deprotection of tert-butoxycarbonyl (t-Boc) groups, whereas thiomorpholine analogues may require oxidation (e.g., MCPBA for sulfoxides) .

- Activity Trends : Piperazine derivatives exhibit broader antimicrobial activity against Gram-positive bacteria, while thiomorpholine derivatives show selectivity in kinase or antimycobacterial targets .

Sulfonyl/Sulfoxide Thiomorpholine Derivatives

- Example : 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine

- Physicochemical Properties : Sulfonyl groups increase polarity (e.g., logP reduction by ~1.0 unit) compared to carbonyl-substituted thiomorpholines, improving aqueous solubility .

- Biological Activity : Sulfonyl derivatives demonstrate antimalarial activity (IC₅₀ < 1 µM against Plasmodium falciparum), attributed to enhanced target binding via sulfone-oxygen interactions .

Substituted Thiomorpholines in Anti-Inflammatory Agents

- Example : 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide

Table 1: Structural and Physicochemical Properties

| Compound | Core Heterocycle | Substituent | clogP | Molecular Weight | Solubility (µg/mL) |

|---|---|---|---|---|---|

| 4-(4-Nitrophenyl)thiomorpholine | Thiomorpholine | 4-Nitrophenyl | 1.2 | 224.28 | 15 (PBS) |

| 4-(4-Nitrophenyl)morpholine | Morpholine | 4-Nitrophenyl | 0.5 | 208.21 | 85 (PBS) |

| 4-(6-Methylpyrazine-2-carbonyl)thiomorpholine* | Thiomorpholine | 6-Methylpyrazine-2-carbonyl | ~1.8 | 253.31 | ~10 (PBS) |

| 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine | Thiomorpholine | Pyridinylsulfonyl | 0.9 | 274.35 | 120 (PBS) |

*Estimated based on structural analogues.

Biological Activity

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring connected to a pyrazine moiety, characterized by the following chemical structure:

- IUPAC Name : (6-methylpyrazin-2-yl)-thiomorpholin-4-ylmethanone

- Molecular Formula : C10H13N3OS

- Molecular Weight : 225.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound could possess similar properties due to its structural features .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (μM) | Notes |

|---|---|---|---|

| Antimicrobial | Pyrazine derivatives | Varies (0.1 - 10) | Effective against Gram-positive bacteria |

| Anticancer | Pyrazoline hybrids | 0.01 - 0.49 | Active against various cancer cell lines |

| Enzyme Inhibition | Pyrazole derivatives | Not specified | Potential for targeting specific enzymes |

Case Study: Anticancer Screening

A study focused on the screening of pyrazoline derivatives against the NCI 60 cancer cell lines revealed that certain compounds exhibited selective cytotoxicity against resistant cancer cells. This highlights the potential for further exploration of thiomorpholine derivatives like this compound in developing treatments for drug-resistant cancers .

Q & A

Q. How to scale up synthesis without compromising purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces reaction time and improves consistency (e.g., 85% yield for 10-g batches of a related piperazine-thiomorpholine compound) .

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal formation and purity (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.